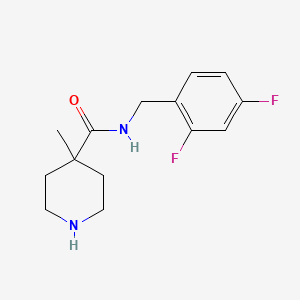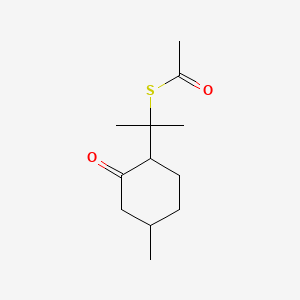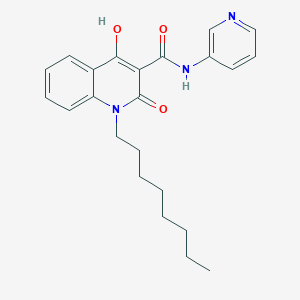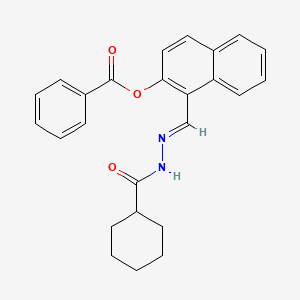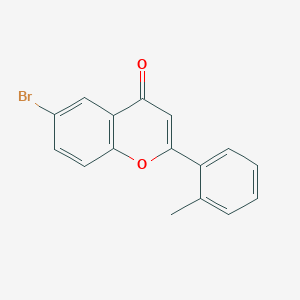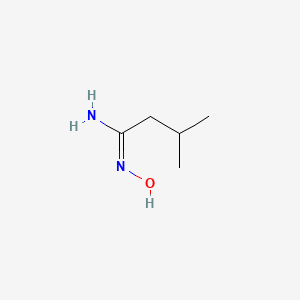
N,N'-dibenzyl-9-(dicyanomethylidene)-9H-fluorene-2,7-disulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(2),N(7)-DIBENZYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorenyl core substituted with dicyanomethylene and sulfonamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(2),N(7)-DIBENZYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation of fluorenone derivatives with dicyanomethylene compounds under basic conditions, followed by sulfonation and benzylation reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for large-scale production.
化学反応の分析
Types of Reactions
N(2),N(7)-DIBENZYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide groups, often using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in DMF or alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized fluorenes, reduced fluorenes, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N(2),N(7)-DIBENZYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of N(2),N(7)-DIBENZYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
- N(2),N(7)-DIBENZYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE
- Dicyanomethylene-substituted fluorenes
- Sulfonamide-substituted fluorenes
Uniqueness
N(2),N(7)-DIBENZYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE stands out due to its combination of dicyanomethylene and sulfonamide groups, which confer unique electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and fluorescent probes.
特性
分子式 |
C30H22N4O4S2 |
|---|---|
分子量 |
566.7 g/mol |
IUPAC名 |
2-N,7-N-dibenzyl-9-(dicyanomethylidene)fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C30H22N4O4S2/c31-17-23(18-32)30-28-15-24(39(35,36)33-19-21-7-3-1-4-8-21)11-13-26(28)27-14-12-25(16-29(27)30)40(37,38)34-20-22-9-5-2-6-10-22/h1-16,33-34H,19-20H2 |
InChIキー |
AUGZMEOZBGTUJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)S(=O)(=O)NCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


